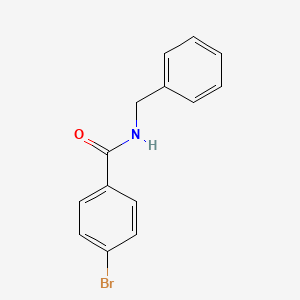

n-Benzyl-4-bromobenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of n-Benzyl-4-bromobenzamide and related compounds has been explored through various chemical routes. For instance, the compound has been synthesized effectively by condensation reactions involving 4-bromobenzoic hydrazide and other reactants. These methods often employ catalysts and specific conditions to achieve high yields and selectivity. The synthesis of related benzylideneaniline compounds, like N-(4-bromobenzylidene)-4-fluoroaniline, demonstrates the versatility of approaches in modifying the benzamide core to achieve desired functionalities and properties (Arunagiri et al., 2018).

Molecular Structure Analysis

The molecular structure of n-Benzyl-4-bromobenzamide has been characterized using techniques such as X-ray crystallography, which reveals its crystalline form and intermolecular interactions. For example, a related compound, (E) -4-Bromo- N '-(2,4-dihydroxy-benzylidene) benzohydrazide, was found to crystallize in the monoclinic system with specific space group, indicating intricate patterns of hydrogen bonding and π-π interactions stabilizing the structure (Arunagiri et al., 2018).

Chemical Reactions and Properties

n-Benzyl-4-bromobenzamide participates in various chemical reactions, including coupling reactions facilitated by catalysts such as palladium. These reactions are essential for creating complex organic molecules, highlighting the role of bromobenzamides in synthetic organic chemistry. The compound's reactivity is influenced by the presence of the bromine atom, which acts as a good leaving group or as a site for nucleophilic attack in substitution reactions (Chen et al., 2013).

Physical Properties Analysis

The physical properties of n-Benzyl-4-bromobenzamide, such as melting point, solubility, and crystal structure, are crucial for its application in various domains. These properties can be tailored through synthetic modifications, as seen in the synthesis and characterization of related compounds. Techniques like thermogravimetric analysis and differential thermal analysis help in understanding the stability and phase behavior of these compounds (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties of n-Benzyl-4-bromobenzamide, including its reactivity in various chemical environments, are a subject of interest. Studies on related compounds show that the presence of substituents on the benzene ring, such as bromine, can significantly affect the compound's reactivity in chemical reactions, such as oxidative debenzylation and coupling reactions. These properties are essential for designing synthesis pathways and for the application of these compounds in medicinal chemistry and material science (Moriyama et al., 2014).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This research falls under the field of General Medicine .

Summary of the Application

The objective of this research was to evaluate the effect of n-Benzyl-4-bromobenzamide (NBBA) on lipopolysaccharide (LPS)-induced IL-6 and prostaglandin E2 (PGE2) production in human gingival fibroblasts (HGFs) .

Methods of Application or Experimental Procedures

The benzamide compound was synthesized and the condition for IL-6 production of HGFs after induction with LPS was optimized . The HGFs were incubated with NBBA (10 µg/ml) for 30 min before LPS (1 μg/ml) was added . After 24 h of incubation time, the culture media were harvested and their IL-6 and PGE2 contents were determined using an enzyme-linked immunosorbent assay .

Results or Outcomes

The maximum IL-6 production was achieved when HGFs were exposed to 1 μg/ml of LPS for 24 h . The benzamide compound, NBBA, exhibited a potent anti-IL-6 activity with inhibition of 35.6 ± 0.5%, significantly different from in the LPS-induced HGFs . In addition, it inhibited 75.6 ± 0.52% PGE2 production . Cell viability was not significantly affected by treatment with NBBA at a concentration <10 µg/ml .

2. Electrochemical Fluorination

Specific Scientific Field

This research falls under the field of Chemistry .

Summary of the Application

Electrochemical fluorination of 4-bromobenzamide in anhydrous HF has been investigated .

Methods of Application or Experimental Procedures

Unfortunately, the specific methods of application or experimental procedures for this research are not provided in the source .

Results or Outcomes

4-Bromobenzamide was used in the preparation of (N -benzylpiperidin-4-yl)-4-tri- n -butylstannylbenzamide .

3. Synthesis of Benzamides

Specific Scientific Field

This research falls under the field of Chemistry .

Summary of the Application

The objective of this research was to synthesize benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Methods of Application or Experimental Procedures

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Results or Outcomes

The method provided a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, the presented new synthetic methods for this type of compounds can be of considerable importance .

4. Electrochemical Fluorination

Specific Scientific Field

This research falls under the field of Chemistry .

Summary of the Application

Electrochemical fluorination of 4-bromobenzamide in anhydrous HF has been investigated .

Methods of Application or Experimental Procedures

Unfortunately, the specific methods of application or experimental procedures for this research are not provided in the source .

Results or Outcomes

4-Bromobenzamide was used in the preparation of (N -benzylpiperidin-4-yl)-4-tri- n -butylstannylbenzamide .

Safety And Hazards

The safety data sheet for n-Benzyl-4-bromobenzamide suggests avoiding contact with skin and eyes, and avoiding inhalation of dust . It is recommended to keep the compound in a dry, cool, and well-ventilated place and to keep the container tightly closed . It is also advised to take measures to prevent the build-up of electrostatic charge .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-4-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXPLHLLCIBNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354758 | |

| Record name | n-benzyl-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Benzyl-4-bromobenzamide | |

CAS RN |

80311-89-3 | |

| Record name | n-benzyl-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)